molecular formula C5H5N3O B1283474 3-Aminopyrazine-2-carbaldehyde CAS No. 32710-14-8

3-Aminopyrazine-2-carbaldehyde

Cat. No.: B1283474
CAS No.: 32710-14-8
M. Wt: 123.11 g/mol
InChI Key: OWUMNLRPYPXBIO-UHFFFAOYSA-N
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Description

3-Aminopyrazine-2-carbaldehyde is a pyrazine derivative characterized by an aldehyde group at position 2 and an amino group at position 3. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as pteridines. For instance, heating covalent hydrates of pteridine under acidic conditions induces ring cleavage to yield this compound . Its structural features—a reactive aldehyde and amino group—enable diverse reactivity, including condensation and nucleophilic addition reactions, making it valuable in medicinal and materials chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Aminopyrazine-2-carbaldehyde can be synthesized through several methods. One common approach involves the reduction of 3-aminopyrazine-2-carboxylic acid methyl ester using diisobutylaluminum hydride (DIBAL-H) in tetrahydrofuran (THF) at low temperatures (around -78°C) . The reaction proceeds smoothly, yielding the desired aldehyde.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves scalable reactions using readily available reagents and standard organic synthesis techniques. The use of DIBAL-H and THF is common in both laboratory and industrial settings due to their efficiency and reliability.

Chemical Reactions Analysis

Types of Reactions: 3-Aminopyrazine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Various electrophiles can be used to substitute the amino group under appropriate conditions.

Major Products:

    Oxidation: 3-Aminopyrazine-2-carboxylic acid.

    Reduction: 3-Aminopyrazine-2-methanol.

    Substitution: Depending on the electrophile, various substituted pyrazine derivatives can be formed.

Scientific Research Applications

3-Aminopyrazine-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-aminopyrazine-2-carbaldehyde and its derivatives often involves interaction with specific molecular targets. For instance, some derivatives act as inhibitors of prolyl-tRNA synthetase, an enzyme crucial for protein synthesis in bacteria. By inhibiting this enzyme, these compounds exhibit antimicrobial activity, particularly against Mycobacterium tuberculosis .

Comparison with Similar Compounds

Structural Comparison with Pyrazine Aldehyde Derivatives

Pyrazine aldehydes with substituents at positions 2 and 3 exhibit distinct physicochemical properties based on electronic and steric effects. Below is a comparison of 3-aminopyrazine-2-carbaldehyde with structurally related aldehydes:

Compound Substituents Melting Point (°C) Key Spectral Features (IR, NMR) CAS Number Reference
This compound -NH₂ (C3), -CHO (C2) Not reported IR: Not available; NMR: Not available (synthesis-focused studies) 32710-14-8
6-Chloropyrazine-2-carbaldehyde -Cl (C6), -CHO (C2) Not reported IR: Not available; NMR: Not available 874114-34-8
3-Chloropyrazine-2-carbaldehyde -Cl (C3), -CHO (C2) Not reported IR: Not available; NMR: Not available 121246-96-6
5-Methylpyrazine-2-carbaldehyde -CH₃ (C5), -CHO (C2) Not reported IR: Not available; NMR: Not available 50866-30-3

Key Observations :

  • Electronic Effects: The amino group in this compound enhances electron density at C2, increasing aldehyde reactivity compared to chloro- or methyl-substituted analogs.
  • Steric Effects : Bulkier substituents (e.g., -CH₃) may hinder nucleophilic attack at the aldehyde group compared to smaller groups like -NH₂ or -Cl.

Functional Group Comparison: Aldehyde vs. Carboxamide and Carboxylic Acid

Replacing the aldehyde group with carboxamide or carboxylic acid functionalities alters solubility, stability, and biological activity:

Compound Functional Group Melting Point (°C) Key Spectral Features Applications Reference
This compound -CHO Not reported Not available Pteridine synthesis, heterocyclic chemistry
3-Aminopyrazine-2-carboxamide -CONH₂ 115–117 (derivatives) IR: 1657 cm⁻¹ (C=O); NMR: δ 8.80 ppm (CONH) Antimicrobial agents
3-Aminopyrazine-2-carboxylic acid -COOH Not reported IR: 1660–1680 cm⁻¹ (C=O); NMR: δ 12.5 ppm (COOH) Antioxidant precursors

Key Observations :

  • Reactivity : The aldehyde group facilitates condensation reactions (e.g., Schiff base formation), whereas carboxamides and carboxylic acids are more stable and participate in hydrogen bonding.
  • Biological Activity: Carboxamide derivatives exhibit notable antimicrobial activity (e.g., compound 5 in inhibits bacterial growth via membrane disruption), while carboxylic acids are explored for antioxidant properties .

Antimicrobial Activity of Carboxamide Derivatives

Derivatives of 3-aminopyrazine-2-carboxamide demonstrate structure-dependent antimicrobial efficacy:

Compound Substituent MIC (μg/mL) Target Microbes Reference
3-Amino-N-(2,4-dimethoxybenzyl)pyrazine-2-carboxamide 2,4-Dimethoxybenzyl 16–32 Staphylococcus aureus
3-Amino-N-hexylpyrazine-2-carboxamide Hexyl 64–128 Escherichia coli
3-Amino-N-phenylpyrazine-2-carboxamide Phenyl 32–64 Candida albicans

Trends :

  • Hydrophobic Substituents : Alkyl chains (e.g., hexyl) enhance lipophilicity, improving penetration into bacterial membranes but reducing solubility .
  • Aromatic Substituents : Electron-rich groups (e.g., methoxy) increase interactions with microbial enzymes, enhancing potency .

Biological Activity

3-Aminopyrazine-2-carbaldehyde is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C5_5H5_5N3_3O
  • CAS Number : 15274931

The compound features a pyrazine ring with an amino group at position 3 and a formyl group at position 2, which contributes to its reactivity and biological properties.

Antimicrobial Activity

Research has shown that derivatives of 3-aminopyrazine, including this compound, exhibit significant antimicrobial properties. A study evaluated various N-substituted derivatives for their activity against several bacterial strains and fungi:

  • Antimycobacterial Activity : The compound demonstrated notable activity against Mycobacterium tuberculosis (Mtb) with a minimum inhibitory concentration (MIC) of 12.5 µg/mL for one of its derivatives (3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide) .
  • Antibacterial Activity : The compound's derivatives showed increased antibacterial activity correlating with the length of the carbon side chain in alkyl derivatives. Notably, phenyl and alkyl derivatives were effective, while benzyl derivatives were not .
  • Antifungal Activity : All structural subtypes exhibited antifungal properties, particularly against Candida albicans and Trichophyton interdigitale .

Cytotoxicity

The cytotoxic effects of this compound derivatives were evaluated using the HepG2 liver cancer cell line. Among the tested compounds, only specific derivatives exhibited significant cytotoxicity, indicating potential for cancer therapeutic applications .

The mechanisms underlying the biological activities of this compound derivatives are multifaceted:

  • Inhibition of Mycobacterial Growth : The active form of pyrazinamide (a related compound), pyrazinoic acid (POA), disrupts mycobacterial membrane potential and inhibits fatty acid synthesis .
  • Antioxidant Properties : Some studies suggest that these compounds may also act as antioxidants, helping to mitigate oxidative stress in cells .

Data Summary

The following table summarizes key findings from various studies on the biological activities of this compound and its derivatives:

Activity Type Target Organism/Cell Line MIC/Cytotoxicity Notable Findings
AntimycobacterialMycobacterium tuberculosis12.5 µg/mLEffective against Mtb; structure-dependent activity
AntibacterialVarious bacteriaVariesAlkyl derivatives showed increased activity
AntifungalCandida albicansVariesActive against multiple fungal strains
CytotoxicityHepG2 liver cancer cellsVariesOnly specific derivatives showed significant cytotoxicity

Study on Antimicrobial Efficacy

A comprehensive study evaluated a series of N-substituted 3-aminopyrazine derivatives for their antimicrobial efficacy. The results indicated that modifications at the carboxamide moiety significantly influenced both antibacterial and antifungal activities. Notably, compounds with longer alkyl chains exhibited enhanced efficacy against both bacterial and fungal pathogens .

Evaluation of Cytotoxic Effects

In another investigation focused on anticancer potential, certain derivatives were tested against HepG2 cells. This study highlighted the selective cytotoxicity of specific compounds, suggesting that structural modifications could optimize therapeutic effects while minimizing toxicity to normal cells .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-aminopyrazine-2-carbaldehyde derivatives, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step organic reactions. For example, methyl 3-aminopyrazine-2-carboxylate is reacted with hydrazine derivatives under controlled pH and temperature to form carbohydrazonic acid derivatives . Substituents on the carboxamide moiety (e.g., benzyl, alkyl, phenyl) are introduced via nucleophilic substitution or condensation, requiring precise stoichiometry and inert atmospheres to avoid side reactions .
  • Key Considerations : Reaction optimization (e.g., solvent polarity, catalyst selection) impacts purity. For instance, alkyl derivatives with longer carbon chains show enhanced antimycobacterial activity, suggesting synthetic focus on side-chain elongation .

Q. How is the structural characterization of this compound derivatives performed?

  • Techniques :

  • X-ray crystallography reveals intermolecular hydrogen bonding networks (e.g., amino-carboxy interactions), critical for stabilizing crystal structures .
  • Spectroscopy : NMR confirms substituent positioning, while IR identifies functional groups like free amino (-NH₂) and carbonyl (C=O) .
    • Data Interpretation : Displacement parameters from crystallography indicate moderate thermal motion, correlating with hydrogen bond strength .

Q. What biological activities have been observed for this compound derivatives?

  • Findings :

  • Antimicrobial Activity : N-substituted carboxamides exhibit MIC values as low as 12.5 µg/mL against Mycobacterium tuberculosis. Alkyl derivatives show chain-length-dependent efficacy .
  • Antifungal Activity : Activity against Trichophyton interdigitale and Candida albicans is observed across structural subtypes, with benzyl derivatives being inactive .
    • Limitations : Cytotoxicity in HepG2 cells varies; for example, compound 20 (alkyl derivative) shows toxicity, necessitating SAR optimization .

Advanced Research Questions

Q. How can discrepancies in biological activity data between structurally similar derivatives be resolved?

  • Analysis Framework :

  • Comparative SAR Studies : Contrast alkyl vs. phenyl derivatives to identify steric/electronic effects. For example, alkyl chains enhance membrane permeability in mycobacteria .
  • Theoretical Modeling : Energy minimization and molecular dynamics (AMBER10:EHT forcefield) predict 3D conformations, explaining variable receptor binding .
    • Case Study : Despite similar MICs, phenyl derivatives lack antibacterial activity, likely due to reduced solubility or target compatibility .

Q. What computational methods validate the interaction of 3-aminopyrazine derivatives with biological targets?

  • Approaches :

  • Docking Simulations : Used to predict binding affinity with enzymes (e.g., M. tuberculosis enoyl-ACP reductase) .
  • DFT Calculations : Analyze charge distribution on the pyrazine ring, correlating nucleophilic regions with antimicrobial potency .
    • Challenges : Discrepancies between theoretical and experimental data (e.g., H-bonding predictions vs. crystallography) require iterative model refinement .

Q. How do coordination complexes of this compound derivatives enhance their bioactivity?

  • Synthetic Strategies : Chelation with Cu²⁺, Co²⁺, or Pd²⁺ modifies electron density, potentially improving DNA intercalation or redox activity .
  • Biological Implications : Pt⁴⁺ complexes show enhanced cytotoxicity, suggesting metallopharmaceutical potential .
  • Characterization : ESR and magnetic susceptibility measurements confirm metal-ligand bonding modes .

Q. What strategies optimize the pharmacokinetic properties of this compound-based compounds?

  • Methodology :

  • Lipinski’s Rule Compliance : Introduce polar groups (e.g., -OH, -NH₂) to improve solubility without exceeding molecular weight thresholds .
  • Prodrug Design : Mask amino groups with acetyl or PEG moieties to enhance bioavailability .
    • Experimental Validation : In vitro assays (e.g., hepatic microsomal stability) guide structural modifications .

Q. Data Contradictions and Resolution

  • Issue : Variable antifungal activity in phenyl vs. alkyl derivatives .
    • Hypothesis : Phenyl groups may induce steric hindrance, limiting target access.
    • Resolution : Conduct competitive binding assays with fungal enzymes (e.g., CYP51) to confirm mechanistic differences.

Properties

IUPAC Name

3-aminopyrazine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O/c6-5-4(3-9)7-1-2-8-5/h1-3H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUMNLRPYPXBIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00570874
Record name 3-Aminopyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32710-14-8
Record name 3-Amino-2-pyrazinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32710-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminopyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 3-aminopyrazine methanol, 6.3 g (0.05 mol) and manganese dioxide (38.0 g) in 400 mL of chloroform is stirred at room temperature for two hours and the resulting solid is filtered off. The filtrate is evaporated to dryness which gives the desired product as a yellow crystalline solid, (5.00 g, 82% yield) having a melting point 110°-114° C.
Quantity
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400 mL
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38 g
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82%

Synthesis routes and methods II

Procedure details

Methyl-3-aminopyrazine-2-carboxylate (11 g) was dissolved in THF and cooled to −78° C. Diisobutylaluminum hydride (1M in hexanes, 250 mL) was added, and the reaction stirred at −78° C. for 4 hours. The reaction was then warmed to 0° C. for one hour before being quenched slowly by addition of 1M hydrochloric acid. Ethyl acetate was added and the layers separated. The organic layer was dried over magnesium sulfate, filtered and concentrated. The residue was triturated in hexanes to afford title compound (3.0 g, 34%).
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11 g
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250 mL
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Yield
34%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Aminopyrazine-2-carbaldehyde

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